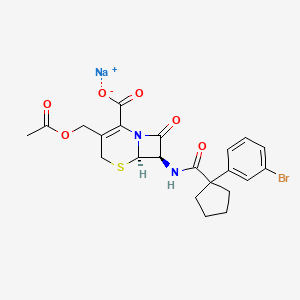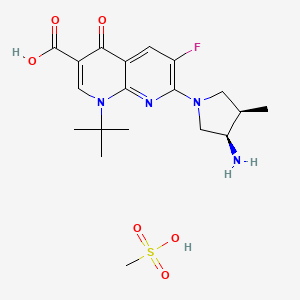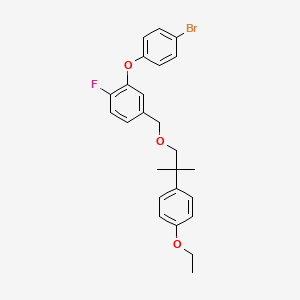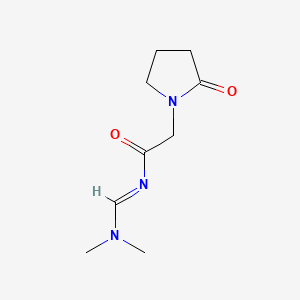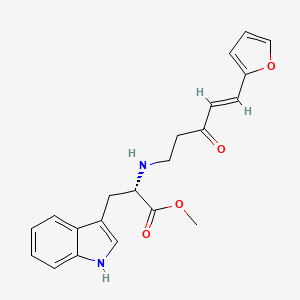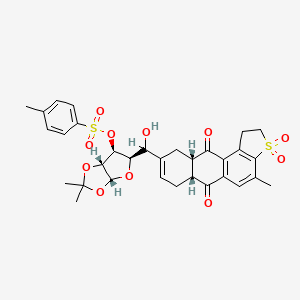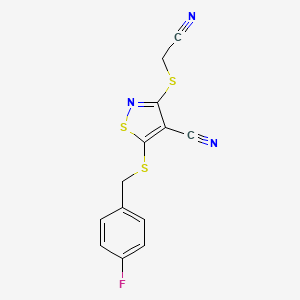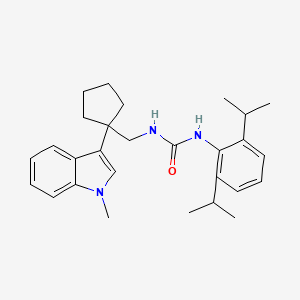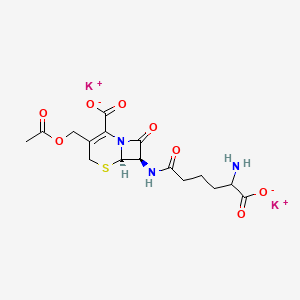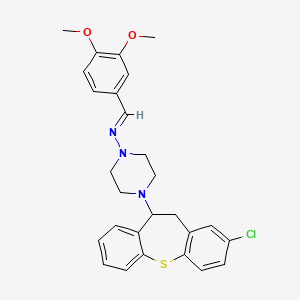
Ukt5M3GU4F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE is a complex organic molecule with the molecular formula C25H21NO2S It is known for its unique structural features, including a morpholine ring, a naphthalene moiety, and a thiopyranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Construction of the Thiopyranone Core: The thiopyranone core is formed through a cyclization reaction involving a thioketone and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or naphthalene derivatives.
Scientific Research Applications
2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE: can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
500169-73-3 |
|---|---|
Molecular Formula |
C25H21NO2S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-morpholin-4-yl-6-(4-naphthalen-1-ylphenyl)thiopyran-4-one |
InChI |
InChI=1S/C25H21NO2S/c27-21-16-24(29-25(17-21)26-12-14-28-15-13-26)20-10-8-19(9-11-20)23-7-3-5-18-4-1-2-6-22(18)23/h1-11,16-17H,12-15H2 |
InChI Key |
RPXUZXKPLIIOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C=C(S2)C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


